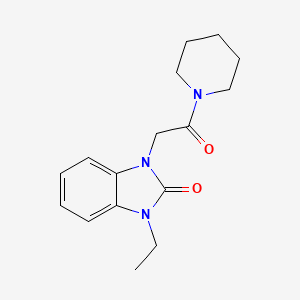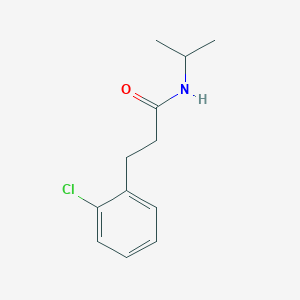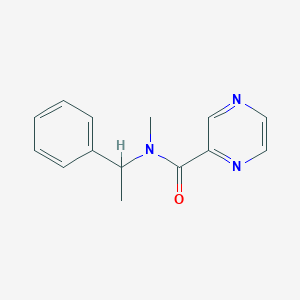
4-cyano-N-methyl-N-(1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-methyl-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has attracted significant attention from the scientific community due to its potential applications in cancer research and treatment.
Mechanism of Action
The mechanism of action of 4-cyano-N-methyl-N-(1-phenylethyl)benzamide involves the inhibition of the 4-cyano-N-methyl-N-(1-phenylethyl)benzamide enzyme. 4-cyano-N-methyl-N-(1-phenylethyl)benzamide is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the 4-cyano-N-methyl-N-(1-phenylethyl)benzamide enzyme, this compound can disrupt the signaling pathways that lead to cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-cyano-N-methyl-N-(1-phenylethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in the programmed cell death mechanism. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-cyano-N-methyl-N-(1-phenylethyl)benzamide in lab experiments is its potent and selective inhibition of the 4-cyano-N-methyl-N-(1-phenylethyl)benzamide enzyme. This allows for the specific targeting of cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for research on 4-cyano-N-methyl-N-(1-phenylethyl)benzamide. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in cancer treatment. Furthermore, the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy, should be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 4-cyano-N-methyl-N-(1-phenylethyl)benzamide involves the reaction of N-methyl-N-(1-phenylethyl)benzamide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction yields the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
Scientific Research Applications
4-cyano-N-methyl-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in cancer research and treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
properties
IUPAC Name |
4-cyano-N-methyl-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13(15-6-4-3-5-7-15)19(2)17(20)16-10-8-14(12-18)9-11-16/h3-11,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUYEDXLQBKMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-methyl-N-(1-phenylethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)


![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)

![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)

![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)